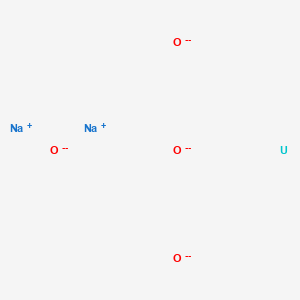
Disodium uranium tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium uranium tetraoxide, with the chemical formula Na₂UO₄, is a compound of uranium in which uranium is in the +6 oxidation state. This compound is of significant interest due to its applications in nuclear chemistry and materials science. It is a yellow crystalline solid that is typically handled under strict safety protocols due to its radioactive nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium uranium tetraoxide can be synthesized through the reaction of uranium trioxide (UO₃) with sodium hydroxide (NaOH). The reaction typically occurs in an aqueous medium and involves heating to facilitate the formation of the desired product: [ \text{UO}_3 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{UO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the processing of uranium ores. The uranium is first converted to uranium trioxide through a series of chemical reactions, including leaching and precipitation. The uranium trioxide is then reacted with sodium hydroxide under controlled conditions to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: Disodium uranium tetraoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher uranium oxides.
Reduction: It can be reduced to lower oxidation states of uranium, such as uranium dioxide (UO₂).
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under high temperature and pressure.
Substitution: Aqueous solutions of other metal salts.
Major Products Formed:
Oxidation: Higher uranium oxides such as U₃O₈.
Reduction: Uranium dioxide (UO₂).
Substitution: Various uranium compounds depending on the substituting cation.
Aplicaciones Científicas De Investigación
Disodium uranium tetraoxide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other uranium compounds.
Nuclear Chemistry: Important in the study of uranium’s chemical behavior and its compounds.
Materials Science: Utilized in the development of materials for nuclear reactors.
Environmental Science: Studied for its behavior in the environment and its impact on ecosystems.
Mecanismo De Acción
The mechanism by which disodium uranium tetraoxide exerts its effects is primarily through its chemical reactivity. The uranium atom in the compound can undergo various oxidation and reduction reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved include:
Oxidation-Reduction Pathways: Uranium’s ability to switch between different oxidation states.
Coordination Chemistry: Formation of complexes with other ions and molecules.
Comparación Con Compuestos Similares
Disodium uranium tetraoxide can be compared with other uranium compounds such as:
Uranium Dioxide (UO₂): A lower oxidation state of uranium, used as nuclear fuel.
Uranium Trioxide (UO₃): An intermediate oxidation state, used in the preparation of other uranium compounds.
Sodium Diuranate (Na₂U₂O₇):
Uniqueness: this compound is unique due to its specific oxidation state and its applications in synthesizing other uranium compounds. Its ability to undergo various chemical reactions makes it a valuable compound in nuclear chemistry and materials science.
Propiedades
Número CAS |
13510-99-1 |
|---|---|
Fórmula molecular |
Na2O4U-6 |
Peso molecular |
348.006 g/mol |
Nombre IUPAC |
disodium;oxygen(2-);uranium |
InChI |
InChI=1S/2Na.4O.U/q2*+1;4*-2; |
Clave InChI |
FDCGBRVSSVXQAA-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


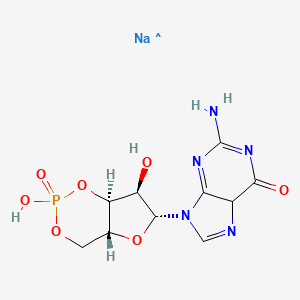

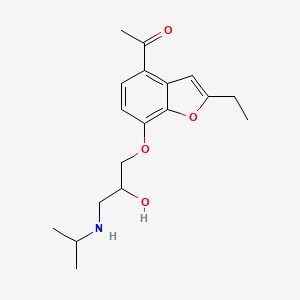
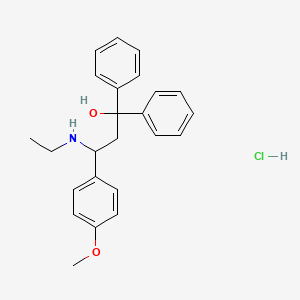
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
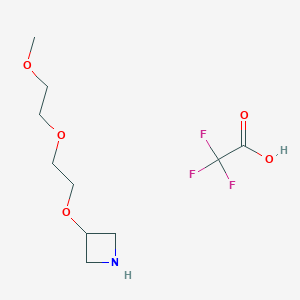

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
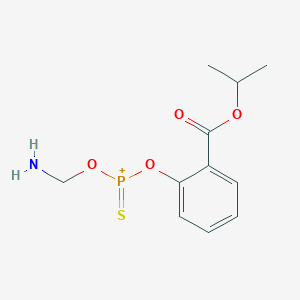



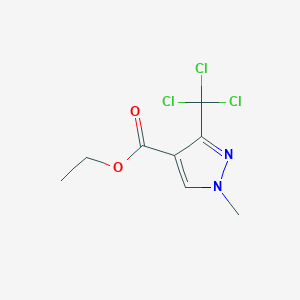
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
